molecular formula C7H11NO B14720281 1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol CAS No. 6943-50-6

1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol

Cat. No.: B14720281
CAS No.: 6943-50-6
M. Wt: 125.17 g/mol
InChI Key: ZMEHFJUUPFQAHX-UHFFFAOYSA-N
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Description

1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol is an organic compound with the molecular formula C7H11NO It is characterized by the presence of an aziridine ring, a butenol side chain, and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol typically involves the reaction of aziridine with a suitable alkene under controlled conditions. One common method involves the use of aziridine and isoprenol in the presence of a catalyst to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures and may require specific solvents to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical behavior .

Comparison with Similar Compounds

  • 1-Aziridin-1-yl-2-methyl-but-3-en-2-ol
  • 3-Methylbut-3-en-1-ol
  • 2-Methyl-3-buten-1-ol

Comparison: 1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol is unique due to the presence of both an aziridine ring and a butenol side chainFor example, while 3-Methylbut-3-en-1-ol is primarily used as an intermediate in organic synthesis, the aziridine ring in this compound allows for additional reactivity and functionalization .

Properties

CAS No.

6943-50-6

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(2-methylideneaziridin-1-yl)but-3-en-2-ol

InChI

InChI=1S/C7H11NO/c1-3-7(9)5-8-4-6(8)2/h3,7,9H,1-2,4-5H2

InChI Key

ZMEHFJUUPFQAHX-UHFFFAOYSA-N

Canonical SMILES

C=CC(CN1CC1=C)O

Origin of Product

United States

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